An In-depth Technical Guide to 2-Bromobenzyl Mercaptan
An In-depth Technical Guide to 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzyl mercaptan, a versatile organosulfur compound utilized as a building block in organic synthesis. This document details its chemical and physical properties, outlines a viable synthesis protocol, discusses its applications, and presents essential safety information.
Core Chemical Information
2-Bromobenzyl mercaptan, also known as (2-bromophenyl)methanethiol, is an aromatic thiol whose structure incorporates a benzyl group substituted with a bromine atom at the ortho position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
CAS Number: 143888-85-1[1][2][3]
Physical and Chemical Properties
The key physical and chemical properties of 2-Bromobenzyl mercaptan are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrS | [2] |
| Molecular Weight | 203.10 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 256-257 °C (lit.) | [3] |
| Density | 1.527 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.6170 (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| InChI Key | UJNSDLRPHRMVGZ-UHFFFAOYSA-N | |
| SMILES | SCc1ccccc1Br |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene
This procedure is adapted from established methods for benzylic bromination.[5]
Materials:
-
2-Bromotoluene (o-bromotoluene)
-
Elemental Bromine (Br₂)
-
Dry Carbon Tetrachloride (CCl₄)
-
Aqueous Sodium Bicarbonate solution (ice-cold)
-
Magnesium Sulfate (anhydrous)
-
500-watt photolamp
Procedure:
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.
-
Heat the mixture to boiling.
-
While irradiating the flask with a 500-watt photolamp, add 0.205 moles of bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates, indicating its consumption.
-
The reaction is typically complete within 30 minutes to 2 hours. The evolved hydrogen bromide gas should be neutralized by venting it through a tube into a flask of water.
-
After the reaction is complete, cool the solution and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the carbon tetrachloride by rotary evaporation.
-
The crude 2-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol or ligroin.
Step 2: Synthesis of 2-Bromobenzyl Mercaptan from 2-Bromobenzyl Bromide
This is a standard procedure for the synthesis of mercaptans from alkyl halides.[6]
Materials:
-
2-Bromobenzyl bromide (from Step 1)
-
Thiourea
-
95% Ethanol
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (dilute)
-
Benzene or other suitable extraction solvent
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, reflux a mixture of 0.5 moles of 2-bromobenzyl bromide and 0.5 moles of thiourea in 250 mL of 95% ethanol for approximately 3 hours. This forms the intermediate S-(2-bromobenzyl)isothiouronium bromide salt.
-
To the reaction mixture, add a solution of 0.75 moles of sodium hydroxide in 300 mL of water.
-
Reflux the resulting mixture for an additional 2 hours to hydrolyze the isothiouronium salt. The 2-bromobenzyl mercaptan will separate as an oil.
-
Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with a portion of benzene.
-
Combine the organic layers (the initial oil and the benzene extract), wash twice with water, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The residual oil, which is the crude 2-bromobenzyl mercaptan, can then be purified by vacuum distillation.
Caution: These procedures should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine and the strong, unpleasant odor of mercaptans. Appropriate personal protective equipment (PPE) must be worn.
Spectroscopic Characterization
While specific spectra for 2-bromobenzyl mercaptan are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds such as 2-bromobenzyl alcohol and other substituted benzyl mercaptans.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. A doublet for the two methylene protons (CH₂) would likely appear around 3.7-4.0 ppm, coupled to the thiol proton. The thiol proton (SH) would present as a triplet in the region of 1.5-2.0 ppm.
-
¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. A signal for the methylene carbon (CH₂) is expected around 30-40 ppm.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methylene group (~2850-2960 cm⁻¹), a characteristic, though often weak, S-H stretching band around 2550-2600 cm⁻¹, and C-Br stretching in the fingerprint region (typically below 600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment would be the tropylium-like ion resulting from the loss of the SH group at m/z 171/173.
Applications in Research and Development
As a functionalized aromatic thiol, 2-bromobenzyl mercaptan is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the presence of two reactive sites: the nucleophilic thiol group and the aryl bromide, which can participate in cross-coupling reactions.
-
Nucleophilic Substitution: The thiol group is a potent nucleophile and can be used to introduce the 2-bromobenzylthio moiety into various molecules through S-alkylation or addition reactions.
-
Pharmaceutical Synthesis: Analogous compounds like 2-bromobenzyl alcohol are known intermediates in the synthesis of pharmaceuticals.[8] By extension, 2-bromobenzyl mercaptan can serve as a precursor for drug candidates where a sulfur linkage is required.
-
Cross-Coupling Reactions: The C-Br bond on the aromatic ring can be functionalized through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
Safety and Handling
2-Bromobenzyl mercaptan is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Pictograms: Skull and crossbones, Exclamation mark[3]
-
Signal Word: Danger
-
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Storage: Store in a well-ventilated place. Keep container tightly closed.[1] It is recommended to store under an inert gas as it may be air sensitive.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compound's properties.
Caption: A typical two-step synthesis route for 2-Bromobenzyl Mercaptan.
Caption: Interrelation of the core properties and applications of the compound.
References
- 1. 2-Bromobenzyl Mercaptan | 143888-85-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Bromobenzyl mercaptan | 143888-85-1 [sigmaaldrich.com]
- 4. 2-Bromobenzyl mercaptan, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromobenzyl alcohol(18982-54-2) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
